molecular formula C13H17FN2 B13413975 (4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole

(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole

Cat. No.: B13413975
M. Wt: 220.29 g/mol
InChI Key: JCXPVDATAVDKTJ-SKDRFNHKSA-N
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Description

(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is a complex organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole imparts unique chemical properties, such as increased stability and altered reactivity, compared to its chlorine-substituted counterpart. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

(4R,10aS)-8-fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole

InChI

InChI=1S/C13H17FN2/c1-8-3-11(14)4-10-5-12-7-15-6-9(2)16(12)13(8)10/h3-4,9,12,15H,5-7H2,1-2H3/t9-,12+/m1/s1

InChI Key

JCXPVDATAVDKTJ-SKDRFNHKSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]2N1C3=C(C2)C=C(C=C3C)F

Canonical SMILES

CC1CNCC2N1C3=C(C2)C=C(C=C3C)F

Origin of Product

United States

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